molecular formula C6H13NO B047343 trans-4-Aminocyclohexanol CAS No. 27489-62-9

trans-4-Aminocyclohexanol

Cat. No. B047343
CAS RN: 27489-62-9
M. Wt: 115.17 g/mol
InChI Key: IMLXLGZJLAOKJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of trans-4-Aminocyclohexanol involves a multi-step process starting from 4-acetylaminophenol or p-aminophenol as the starting material. Jian (2000) described a practical method where trans-4-Aminocyclohexanol is synthesized via hydrogenation, hydrolysis, and separation of isomers, achieving a total yield of 45% based on the starting material. Li Jia-jun (2012) reported a two-step process with a selectivity of 96.9% and an overall yield of 67.0%, highlighting the efficiency of these synthetic routes (Jian, 2000) (Li Jia-jun, 2012).

Molecular Structure Analysis

The molecular structure of trans-4-Aminocyclohexanol has been characterized using various spectroscopic methods, including infrared, 1H, and 13C NMR spectroscopy. These studies confirm the molecular identity and purity of the synthesized compound and provide insights into its stereochemistry and conformational properties. The presence of the amino and hydroxyl functional groups on the cyclohexane ring plays a critical role in its chemical behavior and reactivity (Li Jia-jun, 2012).

Chemical Reactions and Properties

Trans-4-Aminocyclohexanol undergoes various chemical reactions, including acetylation, hydrogenation, and the formation of Schiff bases. These reactions are crucial for the further functionalization of the molecule and its application in the synthesis of more complex compounds. The amino group in trans-4-Aminocyclohexanol is a reactive site for nucleophilic substitution and other transformations, leading to a wide range of derivatives with potential pharmacological activities (Jian, 2000).

Physical Properties Analysis

The physical properties of trans-4-Aminocyclohexanol, such as melting point and solubility, are influenced by its molecular structure. The compound exhibits a melting point range of 112-114°C, indicating its purity and crystalline nature. Understanding these physical properties is essential for the compound's handling, storage, and application in various chemical and pharmaceutical formulations (Jian, 2000).

Chemical Properties Analysis

The chemical properties of trans-4-Aminocyclohexanol, including its reactivity and stability, are key to its utility as a pharmaceutical intermediate. Its ability to undergo selective reactions, coupled with its stability under various conditions, makes it a valuable compound in the synthesis of a wide range of therapeutic agents. The amino and hydroxyl groups provide sites for chemical modifications, enabling the synthesis of a variety of pharmacologically active molecules (Jian, 2000); (Li Jia-jun, 2012).

Scientific Research Applications

  • Pharmaceutical Intermediates : Trans-4-(N-acetylamido)cyclohexanol, synthesized from p-aminophenol, shows 96.9% selectivity and 100% reactant conversion. This compound serves as a key precursor for pharmaceutical intermediates (Li Jia-jun, 2012).

  • Molecular Switches : Trans-2-aminocyclohexanols function as pH-triggered molecular switches. They enable conformational switching in allosteric systems with negative cooperativity, which is crucial for the development of responsive molecular systems (Barbora Brázdová et al., 2005).

  • Crown Ethers and Podands : These compounds are used as pH-triggers for conformationally controlled crowns and podands. This application allows for pH-induced conformational switching of crown ethers and podands (V. Samoshin et al., 2004).

  • Medicinal Chemistry Intermediates : N-Substituted cyclohex-3-enamines can be prepared from trans-4-aminocyclohexanol hydrochloride, offering potential for medicinal chemistry intermediates (Mónica Álvarez-Pérez & J. Marco-Contelles, 2009).

  • Pharmaceutical Ingredient Synthesis : A novel continuous flow process for synthesizing 4-aminocyclohexanol derivatives with high selectivity benefits pharmaceutical ingredient syntheses (B. Szabó et al., 2019).

  • Anticholinesterase Antidotes : Derivatives like 2′-(cis- and trans-2′′-hydroxycyclohexyl)aminoethyl 1-phenylcyclopentanecarboxylate hydrochlorides have potential as anticholinesterase antidotes, offering protection from sarin poison (R. Bannard & J. Parkkari, 1970).

  • Commercial Production for Medical Intermediates : Trans 4 aminocyclohexanol is synthesized from 4 acetylaminophenol, yielding a medical intermediate for ambroxal (Y. Jian, 2000).

  • Stereochemistry in Reaction Processes : The 4-aminocyclohexanols exhibit retention of configuration in reaction processes, with solvolysis not playing a key role in rate-determining steps (E. Della & P. Jefferies, 1961).

  • Synthesis from Renewable Materials : A one-pot method for the stereoselective synthesis of cis and trans-4-aminocyclohexanol from renewable starting materials has been developed, highlighting the potential for high-value building blocks from renewable sources (O. Sviatenko et al., 2019).

Safety And Hazards

Trans-4-Aminocyclohexanol causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-1-3-6(8)4-2-5/h5-6,8H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLXLGZJLAOKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70218630, DTXSID001312113
Record name 4-Aminocyclohexanol
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Record name trans-4-Aminocyclohexanol
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Aminocyclohexanol

CAS RN

6850-65-3, 27489-62-9, 40525-78-8
Record name 4-Aminocyclohexanol
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Record name 4-Aminocyclohexanol
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Record name trans-4-Aminocyclohexan-1-ol
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Record name 4-Aminocyclohexanol, cis-
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Record name trans-4-Aminocyclohexanol
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Record name trans-4-aminocyclohexan-1-ol
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Record name 4-AMINOCYCLOHEXANOL, TRANS-
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Record name 4-AMINOCYCLOHEXANOL, CIS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
244
Citations
O Sviatenko, N Ríos‐Lombardía, F Morís… - …, 2019 - Wiley Online Library
… Herein we report the stereoselective preparation of cis- and trans-4-aminocyclohexanol … amine transaminases, both cis- and trans-4-aminocyclohexanol were synthesized with good to …
O Sviatenko - 2020 - epub.ub.uni-greifswald.de
… Today, the trans-4-aminocyclohexanol is accessed via Ni-… In our project we perform cis- and trans-4-aminocyclohexanol … Heute synthetisiert man trans-4-Aminocyclohexanol über der …
Number of citations: 2 epub.ub.uni-greifswald.de
M Kidwai, B Dave, S Kohli - 1999 - nopr.niscpr.res.in
… We report herein the synthesis of novel oxaziridines 3a-f (ef Scheme I) from trans-4aminocyclohexanol 1 followed by condensation with different aryl aldehydes to yield aldimines 2a-f with trails …
Number of citations: 4 nopr.niscpr.res.in
AG Renwick, RT Williams - Biochemical journal, 1972 - portlandpress.com
… showed the presence of peaks with retention times 9.5, 13, 16, 17.5 and 21 min, corresponding to transcyclohexane-1,2-diol, trans-3-, cis-3-, cis-4- and trans4-aminocyclohexanol …
Number of citations: 86 portlandpress.com
M Kidwai, S Kohli, Y Goel - 2000 - nopr.niscpr.res.in
… It was thought worthwhile to carry om the epoxidation starting from trans-4-aminocyclohexanol. trans-4-Aminocyclohexanol 1 was prepared according to literature method …
Number of citations: 1 nopr.niscpr.res.in
B Szabó, B Tamás, F Faigl, J Éles, I Greiner - Journal of Flow Chemistry, 2019 - Springer
The N-protected cis-4-aminocyclohexanol derivatives have proven to be valuable intermediates in the syntheses of active pharmaceutical ingredients (APIs). A novel continuous flow …
Number of citations: 5 link.springer.com
S Mukherjee - 2010 - scholarlycommons.pacific.edu
… The model compounds included trans -2-aminocyclohexanol, trans -4-aminocyclohexanol … 220.4 ± 2.0 kcal/mol ( trans -4-aminocyclohexanol). Various molecular structures related to …
Number of citations: 0 scholarlycommons.pacific.edu
S Devaraju, MR Vengatesan, A Ashok Kumar… - Journal of sol-gel …, 2011 - Springer
… Benzoxazine was synthesized using bisphenol-A, trans-4-aminocyclohexanol hydrochloride and formaldehyde solution through Mannich condensation reaction and was characterized …
Number of citations: 38 link.springer.com
M Cerro-Alarcón, A Guerrero-Ruı́z, I Rodrı́guez-Ramos - Catalysis today, 2004 - Elsevier
… Ambroxol, N-(2-amino-3,5-dibromobenzyl)-trans-4-aminocyclohexanol, is a very significant … trans-4-aminocyclohexanol [4], [5], [6], [7], [8]. In some cases, the trans-4-aminocyclohexanol …
Number of citations: 22 www.sciencedirect.com
P Hao, Z Yang, W Li, X Ma, HW Roesky, Y Yang… - …, 2015 - ACS Publications
… The reaction of 1 with with 2-aminobenzyl alcohol, 9-hydroxyfluorene, and trans-4-aminocyclohexanol (Scheme 1) in a molar ratio of 1:2 resulted in the products LAl(OCH 2 C 6 H 4 NH …
Number of citations: 29 pubs.acs.org

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